2,5-difluoro-N-methylaniline hydrochloride

Lipophilicity Membrane Permeability Drug Design

2,5-Difluoro-N-methylaniline hydrochloride (CAS 1235441-12-9) is a halogenated secondary aromatic amine supplied as a crystalline hydrochloride salt. The compound features a 1,4-difluoro substitution pattern on the phenyl ring and an N-methyl group, providing a defined electronic and steric environment distinct from its regioisomers and non-methylated analogs.

Molecular Formula C7H8ClF2N
Molecular Weight 179.59 g/mol
CAS No. 1235441-12-9
Cat. No. B1420930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-difluoro-N-methylaniline hydrochloride
CAS1235441-12-9
Molecular FormulaC7H8ClF2N
Molecular Weight179.59 g/mol
Structural Identifiers
SMILESCNC1=C(C=CC(=C1)F)F.Cl
InChIInChI=1S/C7H7F2N.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4,10H,1H3;1H
InChIKeyDCNLJRUBOFXMFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Difluoro-N-methylaniline Hydrochloride (CAS 1235441-12-9): A Defined Difluoroaniline Building Block for MedChem and Agrochemical Synthesis


2,5-Difluoro-N-methylaniline hydrochloride (CAS 1235441-12-9) is a halogenated secondary aromatic amine supplied as a crystalline hydrochloride salt [1]. The compound features a 1,4-difluoro substitution pattern on the phenyl ring and an N-methyl group, providing a defined electronic and steric environment distinct from its regioisomers and non-methylated analogs. It is primarily employed as a versatile synthetic intermediate in medicinal chemistry, agrochemical discovery, and materials science, where precise fluorine positioning is critical for downstream structure–activity relationships [2].

Why 2,5-Difluoro-N-methylaniline Hydrochloride Cannot Be Freely Replaced by Isomeric or Non-Fluorinated Aniline Analogs


Fluorinated aniline building blocks are often treated as interchangeable within a given substitution class, but the 2,5-difluoro arrangement introduces a unique combination of electronic effects that govern reactivity in cross-coupling reactions and metabolic stability in drug-like scaffolds [1]. Replacing the 2,5-isomer with the 2,4- or 2,6-regioisomer alters the dipole moment, hydrogen-bonding capacity, and steric profile around the nitrogen center, which can significantly affect Pd-catalyzed amination yields and final compound potency. Furthermore, the hydrochloride salt form provides a crystalline solid with a defined melting point (142–144 °C), a handling advantage over the liquid free-base forms of many close analogs [2]. The quantitative evidence below demonstrates that even modest structural deviations translate into measurable differences in lipophilicity, physical form, and synthetic performance.

Quantitative Differentiation Evidence for 2,5-Difluoro-N-methylaniline Hydrochloride Versus Closest Analogs


Lipophilicity (logP) Comparison Across Difluoro-N-methylaniline Regioisomers

The 2,5-difluoro-N-methylaniline hydrochloride exhibits a predicted logP of 2.335 [1]. This value is 0.55 log units lower than that of the 2,4-difluoro isomer (logP 2.88) and identical to the 2,6-isomer (logP 2.335) [2]. Compared to non-N-methylated 2,5-difluoroaniline (logP 1.55) [3], N-methylation adds approximately 0.8 log units of lipophilicity. Lower logP may reduce nonspecific protein binding and phospholipidosis risk relative to the more lipophilic 2,4-isomer, while retaining sufficient membrane permeability.

Lipophilicity Membrane Permeability Drug Design

Solid-State Physical Form: Crystalline Hydrochloride Salt Versus Liquid Free-Base Analogs

2,5-Difluoro-N-methylaniline hydrochloride is a crystalline solid with a melting point of 142–144 °C [1]. In contrast, the corresponding free base (2,5-difluoro-N-methylaniline) is a yellow liquid requiring storage at 0–5 °C , and the 2,4-difluoro-N-methylaniline free base is a liquid with a boiling point of 94–96 °C at 15 mmHg . Even among hydrochlorides, no melting point is publicly reported for the 2,4- or 2,6-isomer salts, suggesting the 2,5-salt offers a uniquely well-characterized solid form. A crystalline solid simplifies precise gravimetric dispensing, reduces volatility, and improves long-term storage stability relative to liquid analogs.

Solid Form Handling Formulation

Synthetic Performance: High-Yield Buchwald–Hartwig Amination with 2,5-Difluoro-N-methylaniline

In a published synthetic protocol, 2,5-difluoro-N-methylaniline underwent Buchwald–Hartwig coupling with 2,4-bis(pivaloylamino)-6-bromopyrido[2,3-d]pyrimidine using Pd₂(dba)₃ / SPhos catalyst system and LiHMDS base in toluene, delivering the desired N-arylated product in 93% isolated yield after 20 h [1]. This demonstrates the compatibility of the 2,5-difluoro electronic pattern with challenging Pd-catalyzed aminations. While systematic comparator data for other isomers in the same transformation are not available, the high yield underscores the synthetic viability of this specific regioisomer.

Cross-Coupling C–N Bond Formation Medicinal Chemistry

GHS Safety Profile Standardization for Risk Assessment

The compound carries a fully defined GHS hazard classification per ECHA notifications: H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation), all at 100% notifying ratio [1]. This comprehensive labeling enables precise risk assessment and PPE selection without the uncertainty associated with partially characterized analogs. As a hydrochloride salt, its reduced volatility compared to free-base anilines lowers inhalation exposure risk during weighing and transfer.

Safety Hazard Classification Occupational Health

High-Confidence Application Scenarios for 2,5-Difluoro-N-methylaniline Hydrochloride Based on Quantitative Evidence


Medicinal Chemistry: Kinase Inhibitor Fragment Elaboration Requiring Controlled Lipophilicity

When optimizing a lead series where logP must be kept below 3 to avoid phospholipidosis, the 2,5-difluoro isomer (logP 2.335) provides a favorable balance relative to the more lipophilic 2,4-isomer (logP 2.88) [1]. The crystalline hydrochloride salt also facilitates accurate weighing for parallel synthesis libraries, reducing well-to-well variability.

Agrochemical Intermediate Synthesis: Pd-Catalyzed Amination with Predictable High Yield

For programs requiring C–N bond formation on electron-deficient heterocycles, the demonstrated 93% yield in a Buchwald–Hartwig coupling [2] makes the 2,5-isomer a reliable first-choice building block, minimizing the need for extensive reaction optimization.

Material Science: Synthesis of Fluorinated Liquid Crystal Precursors

The 2,5-difluoro pattern is known to impart desirable dielectric anisotropy in liquid crystals [3]. The hydrochloride salt's solid form and defined melting point enable precise stoichiometric control in multi-step syntheses of rod-like mesogens.

Laboratory Safety-Conscious Procurement: Fully Classified Building Block

Research groups requiring complete GHS documentation for institutional safety approval benefit from the compound's six fully notified hazard statements and low-volatility solid form [4], reducing review delays compared to partially characterized liquid analogs.

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